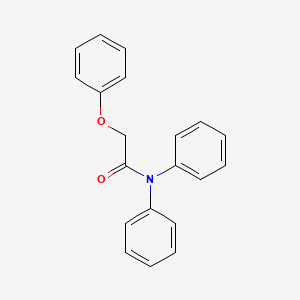

2-phenoxy-N,N-diphenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

130633-68-0 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-phenoxy-N,N-diphenylacetamide |

InChI |

InChI=1S/C20H17NO2/c22-20(16-23-19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |

InChI Key |

ZCKXDSSFTCSMOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Phenoxy N,n Diphenylacetamide

Established Synthetic Pathways for the 2-phenoxy-N,N-diphenylacetamide Core Structure

The fundamental structure of 2-phenoxy-N,N-diphenylacetamide is typically assembled through a combination of amide formation and ether synthesis. These established pathways provide a reliable foundation for accessing the core scaffold.

Synthesis via Chloroacetylation of Diphenylamine (B1679370) Precursors

A primary and widely adopted method for initiating the synthesis of the target scaffold is the chloroacetylation of diphenylamine. This reaction forms the crucial 2-chloro-N,N-diphenylacetamide intermediate. The process involves the acylation of diphenylamine with chloroacetyl chloride. nih.govnih.gov

In a typical procedure, diphenylamine is dissolved in a suitable solvent, such as toluene (B28343), and chloroacetyl chloride is added. The mixture is then heated under reflux for several hours. nih.gov Upon completion, the reaction mixture is poured into ice water to precipitate the product, which can then be filtered, washed, and recrystallized from a solvent like ethanol (B145695) to yield pure 2-chloro-N,N-diphenylacetamide. nih.gov This electrophilic substitution reaction at the nitrogen atom of diphenylamine is an efficient way to introduce the chloroacetamide functionality, which is essential for subsequent reactions. nih.gov

This acylation strategy is not limited to diphenylamine and is a general method for producing N-substituted chloroacetamides from various amine precursors. nih.gov For instance, a similar acylation involves reacting phenylamine with chloroacetyl chloride in a toluene solvent. google.com

Nucleophilic Substitution Reactions in Acetamide (B32628) Synthesis

With the 2-chloro-N,N-diphenylacetamide intermediate in hand, the phenoxy moiety is introduced via a nucleophilic substitution reaction, typically a Williamson ether synthesis. This reaction involves the displacement of the chloride ion from the intermediate by a phenoxide ion.

The general principle is demonstrated in the synthesis of phenoxyacetic acid, where a phenolate (B1203915) nucleophilically attacks the alpha-carbon of chloroacetic acid. nih.gov In the context of 2-phenoxy-N,N-diphenylacetamide synthesis, a substituted or unsubstituted phenol (B47542) is deprotonated with a base to form the corresponding phenoxide. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloro-N,N-diphenylacetamide.

For example, the synthesis of 2-(4-acetylphenoxy)-N,N-diphenylacetamide is achieved by reacting 2-chloro-N,N-diphenylacetamide with 4-hydroxy acetophenone (B1666503). researchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), and heated under reflux for several hours. researchgate.net The base facilitates the formation of the phenoxide from 4-hydroxy acetophenone, which then displaces the chloride from the acetamide intermediate. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to enhance the efficiency of this etherification step, particularly in "one-pot" procedures. google.com

Design and Synthesis of Novel 2-phenoxy-N,N-diphenylacetamide Analogs and Derivatives

Building upon the core structure, researchers have developed numerous strategies to create a diverse range of analogs and derivatives. These approaches involve modifying functional groups or undertaking more complex multi-step syntheses to generate novel molecular architectures.

Strategies for Functional Group Derivatization and Scaffold Diversification

Functionalization of the 2-phenoxy-N,N-diphenylacetamide scaffold allows for the exploration of a broad chemical space. A common strategy involves introducing a reactive functional group onto the phenoxy ring, which can then serve as a handle for further elaboration.

One effective approach begins with the synthesis of a 2-(4-formylphenoxy)-N-arylacetamide precursor. arkat-usa.orgptfarm.pl This aldehyde-containing intermediate can then participate in various condensation and multicomponent reactions. For instance, a one-pot, three-component reaction of 2-(4-formylphenoxy)-N-(aryl)acetamide with malononitrile (B47326) and an active methylene (B1212753) compound (like dimedone or 4-hydroxycoumarin) in the presence of a piperidine (B6355638) catalyst yields complex, fused 4H-pyran systems. arkat-usa.org This method efficiently diversifies the original scaffold by building new heterocyclic rings onto the phenoxy portion of the molecule. arkat-usa.org

Another derivatization strategy involves transforming the chloro group of the 2-chloro-N,N-diphenylacetamide intermediate. For example, substitution of the chlorine with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazino-N,N-diphenylacetamide. nih.gov This hydrazine derivative can then be readily converted into a variety of Schiff bases by reacting it with different aromatic aldehydes in the presence of glacial acetic acid. nih.govnih.gov

Furthermore, chalcones, which are α,β-unsaturated carbonyl compounds, have been synthesized from 2-(4-acetylphenoxy)-N,N-diphenylacetamide. This is achieved through a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base. researchgate.net

The following table summarizes various derivatization strategies.

| Starting Material | Reagents | Product Type | Reference |

| 2-(4-Formylphenoxy)-N-arylacetamide | Malononitrile, Active Methylene Compound (e.g., Dimedone) | Fused 4H-pyrans | arkat-usa.org |

| 2-(4-Formylphenoxy)-N-phenylacetamide | Isatin derivatives, Piperidine | 2-Oxindole derivatives | ptfarm.pl |

| 2-Chloro-N,N-diphenylacetamide | Hydrazine Hydrate | 2-Hydrazino-N,N-diphenylacetamide | nih.gov |

| 2-Hydrazino-N,N-diphenylacetamide | Aromatic Aldehydes, Acetic Acid | Schiff Bases | nih.gov |

| 2-(4-Acetylphenoxy)-N,N-diphenylacetamide | Substituted Benzaldehydes, Base | Chalcone (B49325) Derivatives | researchgate.net |

Multi-Step Synthesis Approaches for Architecturally Complex Derivatives

The construction of architecturally complex molecules often requires carefully planned multi-step synthetic sequences. These routes allow for the precise installation of multiple functional groups and the formation of intricate ring systems.

An example of a multi-step approach is the synthesis of chalcone derivatives of 2-phenoxy-N,N-diphenylacetamide. researchgate.net This process involves:

Step 1: Chloroacetylation of diphenylamine to produce 2-chloro-N,N-diphenylacetamide.

Step 2: Nucleophilic substitution of the chloride with 4-hydroxy acetophenone to yield 2-(4-acetylphenoxy)-N,N-diphenylacetamide.

Step 3: Claisen-Schmidt condensation of the acetyl derivative with various aromatic aldehydes to form the final complex chalcone structures. researchgate.net

A more elaborate multi-step synthesis has been used to create N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov While the core is a phenylacetamide rather than a diphenylacetamide, the synthetic logic is highly relevant. The sequence involves:

Protection: Mono-N-BOC protection of p-phenylenediamine.

Amide Formation: Acylation of the remaining free amine.

Deprotection: Removal of the BOC protecting group to afford a 4-amino-N-phenylacetamide intermediate.

Isothiocyanate Formation: Conversion of the amino group into an isothiocyanate.

Thiourea (B124793) Synthesis: Reaction of the isothiocyanate with an amine.

Condensation: Hantzsch thiazole (B1198619) synthesis by condensing the thiourea with an α-halocarbonyl compound to build the final, complex derivative. nih.gov

These multi-step strategies, which are also exemplified in syntheses like the three-step construction of para-terphenyl derivatives involving Diels-Alder, isomerization, and dehydrogenation reactions, are fundamental to creating molecules with significant architectural complexity. azom.com

Exploration of Sustainable and Efficient Synthetic Methodologies

One of the most powerful strategies for improving efficiency is the use of multicomponent reactions (MCRs). MCRs combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. arkat-usa.org The previously mentioned synthesis of fused 4H-pyrans from 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene reagent is a prime example of an efficient, one-pot, three-component reaction. arkat-usa.org This approach avoids the need to isolate intermediates, saving time, solvents, and resources, thereby representing a more sustainable synthetic route.

Similarly, "one-pot" syntheses that telescope multiple reaction steps are highly advantageous. A patented method for a related compound describes a one-pot process that combines an initial acylation reaction with a subsequent etherification step without isolating the intermediate. google.com This is achieved by simply adding the reagents for the second step directly to the reaction mixture of the first. Such a procedure significantly enhances efficiency and reduces waste. google.com The use of phase-transfer catalysts in these reactions can further improve efficiency by facilitating reactions between reagents in immiscible phases, often allowing for milder reaction conditions. google.com

The following table highlights features of efficient synthetic methodologies.

| Methodology | Key Features | Example Application | Reference |

| Multicomponent Reaction | Three or more reactants combined in one pot; high atom economy; reduced waste. | Synthesis of fused 4H-pyrans from a formyl-phenoxy-acetamide precursor. | arkat-usa.org |

| One-Pot Synthesis | Multiple reaction steps performed sequentially in the same flask; avoids intermediate isolation. | Acylation followed by etherification to produce N-phenyl-2-(2,6-dichlorophenoxy)acetamide. | google.com |

| Phase-Transfer Catalysis | Facilitates reaction between reactants in different phases; can lead to milder conditions. | Etherification reaction using a quaternary ammonium salt catalyst. | google.com |

Solvent-Free and Catalytic Synthetic Routes

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. jmchemsci.com For the synthesis of acetamide derivatives like 2-phenoxy-N,N-diphenylacetamide, several modern techniques can be applied, moving away from traditional solvent-heavy approaches.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in shorter reaction times. ajrconline.orgnih.govresearchgate.net This technique can frequently be performed under solvent-free conditions or with a significant reduction in solvent volume. nih.govmdpi.com The reaction of an appropriate phenoxyacetyl chloride with diphenylamine could potentially be accelerated using microwave irradiation, possibly without a solvent or in a high-boiling point, microwave-absorbing solvent. The direct heating of the reactants allows for rapid energy transfer and can overcome activation energy barriers more efficiently than conventional heating. nih.gov

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for reacting reagents in immiscible phases, thereby eliminating the need for expensive, anhydrous, and often toxic solvents. rsc.orgillinois.eduphasetransfer.com In the context of synthesizing 2-phenoxy-N,N-diphenylacetamide, a likely route involves the N-alkylation of diphenylamine with a phenoxyacetyl halide. This reaction could be efficiently carried out in a biphasic system (e.g., aqueous/organic) using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). phasetransfercatalysis.comrsc.org The catalyst facilitates the transfer of the phenoxyacetate (B1228835) anion from the aqueous phase to the organic phase, where it reacts with diphenylamine. This method often proceeds under mild conditions with high yields.

Table 1: Examples of Catalytic and Solvent-Minimized Synthesis of Related Amides

| Catalyst/Method | Reactants | Product Type | Conditions | Yield | Reference |

| Metal Perchlorates | Alcohols, Amines, Acetic Anhydride | Esters, Amides | Solvent-free, Room Temp. | High | jmchemsci.com |

| Microwave | Alcohols, Amines, Acylating Agent | Esters, Amides | Solvent-free | High | jmchemsci.com |

| Phase-Transfer Catalyst (TBAB) | Azetidine, Acid Chloride | N-Acyl Azetidine | Chloroform, K₂CO₃ | ~70-90% | phasetransfercatalysis.com |

| Ball Milling | Anilines, Anhydride | Diimides | Solvent-free, 15 min | 95-99% | mdpi.com |

This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of 2-phenoxy-N,N-diphenylacetamide.

Mechanochemical Synthesis:

Mechanochemical methods, such as ball milling, offer a completely solvent-free approach to synthesis. mdpi.comrsc.org The mechanical energy from grinding or milling solid reactants together can initiate chemical reactions. The synthesis of 2-phenoxy-N,N-diphenylacetamide could potentially be achieved by milling solid diphenylamine with a solid phenoxyacetylating agent. This technique is highly efficient and environmentally friendly, as it eliminates the need for solvents entirely and often simplifies product purification. rsc.org

Stereoselective Synthesis Considerations

While 2-phenoxy-N,N-diphenylacetamide itself is an achiral molecule, the principles of stereoselective synthesis are crucial when considering the introduction of chirality into its core structure. This could involve modifications to the phenoxy group or one of the phenyl rings on the nitrogen atom to create a stereocenter.

Catalytic Asymmetric Synthesis:

The enantioselective synthesis of chiral amides can be achieved using chiral catalysts. acs.orgyoutube.com For instance, if a prochiral starting material were used, a chiral catalyst could direct the reaction to favor the formation of one enantiomer over the other. Chiral phosphoric acids and their derivatives have been successfully employed as catalysts in a variety of asymmetric transformations, including the synthesis of axially chiral styrenes and allenes. nih.gov Similarly, chiral metal complexes, such as those based on copper, have been used for the enantioselective reduction of α-keto amides to produce chiral α-hydroxy amides. nih.gov

Should a synthetic target be a chiral analogue of 2-phenoxy-N,N-diphenylacetamide, for example, with a stereocenter at the α-position to the carbonyl group, a catalytic asymmetric approach would be the method of choice. This would involve the use of a chiral catalyst to control the stereochemical outcome of the bond-forming reaction.

Table 2: Examples of Stereoselective Synthesis of Chiral Amides and Related Compounds

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Cu(II)/(S)-DTBM-SEGPHOS | Hydrosilylation of α-keto amides | Chiral α-hydroxy amides | Excellent | nih.gov |

| Chiral Phosphoric Acid | Annulation of enals and N-sulfonylimines | cis-disubstituted γ-lactams | High | nih.gov |

| Chiral Phosphoric Acid | Kinetic Resolution of Azaarylethynyl Tertiary Alcohols | Chiral Allenes | High | nih.gov |

| Cinchona-derived PTC | Alkylation | Chiral α-amino acids | >90% | phasetransfer.com |

This table illustrates the application of chiral catalysts in generating stereocenters in molecules with structural similarities to potential chiral derivatives of 2-phenoxy-N,N-diphenylacetamide.

The development of stereoselective routes often relies on the careful design of both the substrate and the chiral catalyst to achieve high levels of enantioselectivity. acs.org While no specific stereoselective synthesis of a chiral derivative of 2-phenoxy-N,N-diphenylacetamide has been reported, the extensive literature on asymmetric catalysis provides a strong foundation for how such a synthesis could be designed and executed. acs.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Phenoxy N,n Diphenylacetamide Derivatives

Identification of Structural Determinants for Modulating Chemical Reactivity and Molecular Recognition

Key structural components that have been systematically varied include:

The phenoxy ring

The acetamide (B32628) linker

The N,N-diphenyl substituents

Research on related 2-phenoxybenzamides has demonstrated that the nature and position of substituents on the phenoxy ring and the anilino moiety significantly impact biological activity. For instance, in studies on antiplasmodial agents, replacing an unsubstituted phenoxy group with a 4-fluorophenoxy group has been shown to be advantageous for activity. sigmaaldrich.com

Furthermore, modifications to the amide portion, such as replacing the N,N-diphenyl groups with other substituents, have a profound effect on both activity and selectivity. In a series of 2-phenoxybenzamides, N-pivaloyl analogues exhibited sub-micromolar antiplasmodial activity, a significant improvement over N,N-dimethylcarbamoyl or N-acetyl analogues. mdpi.com The cytotoxicity of these compounds was also found to be highly dependent on the substitution pattern of the anilino part of the molecule. researchgate.net

The following table summarizes the structure-activity relationships observed in a series of 2-phenoxybenzamide (B1622244) derivatives, which can provide a model for understanding 2-phenoxy-N,N-diphenylacetamide analogues.

| Compound/Derivative | Substitution | Biological Activity (IC₅₀) | Key Finding |

| Lead Structure Analog | Unsubstituted 2-phenoxy | Moderate | Baseline activity for comparison. |

| Derivative A | 4-Fluorophenoxy | Improved | 4-fluoro substitution on the phenoxy ring enhances activity. sigmaaldrich.com |

| Derivative B | N-pivaloyl substitution | High (sub-micromolar) | Bulky pivaloyl group on the amide nitrogen is beneficial for activity. mdpi.com |

| Derivative C | N,N-dimethylcarbamoyl | Lower | Smaller substituents on the amide nitrogen are less effective. mdpi.com |

| Para-substituted anilino | N-Boc piperazinyl at para-position | Highest Activity (0.2690 µM) | Positional isomerism is critical, with para-substitution being optimal. mdpi.com |

| Meta-substituted anilino | N-Boc piperazinyl at meta-position | Moderate Activity (3.297 µM) | Meta-substitution leads to a significant drop in activity compared to para. mdpi.com |

These findings underscore the importance of specific structural features in dictating the biological activity of the 2-phenoxyacetamide (B1293517) scaffold. The electronic nature and steric bulk of substituents, as well as their precise location on the molecular framework, are critical determinants for molecular recognition and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

To further refine the understanding of the SAR and to predict the activity of novel derivatives, quantitative structure-activity relationship (QSAR) models have been developed. For a series of 2-phenoxy-N-substituted acetamide analogues investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, both 2D and 3D QSAR studies were conducted. sigmaaldrich.com

The 2D-QSAR studies employed statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. The most statistically significant 2D-QSAR model was derived using MLR, which yielded a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. sigmaaldrich.com This model demonstrated good external predictive ability (pred_r² = 0.7128), indicating its robustness. sigmaaldrich.com

The key descriptors identified in the best 2D-QSAR model were:

SssNHE-index: An electrotopological state index for nitrogen atoms, suggesting the importance of the electronic environment of the amide nitrogen.

slogp: A descriptor for lipophilicity, indicating that the compound's partitioning behavior between aqueous and lipid phases is crucial for its activity.

A 3D-QSAR study using the k-nearest neighbor molecular field analysis (k-NN MFA) approach was also performed. This method generated steric, hydrophobic, and electrostatic descriptor fields based on the alignment of the molecules. The 3D-QSAR model showed excellent internal (q² = 0.9672) and external (pred_r² = 0.8480) predictability. sigmaaldrich.com These results suggest that the spatial arrangement of steric bulk and electrostatic potential around the molecules are critical for their interaction with the target.

| QSAR Model | Statistical Method | Correlation Coefficient (r²) | Cross-validated Coefficient (q²) | Predictive r² (pred_r²) | Key Descriptors |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.9469 | 0.8933 | 0.7128 | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 sigmaaldrich.com |

| 3D-QSAR | k-Nearest Neighbor MFA | - | 0.9672 | 0.8480 | Steric, Hydrophobic, and Electrostatic Fields sigmaaldrich.com |

These QSAR models provide valuable quantitative insights into the structural requirements for activity and serve as a predictive tool for the rational design of novel, more potent 2-phenoxy-N,N-diphenylacetamide derivatives.

Influence of Substituent Variation on Molecular Conformation and Electronic Properties

Studies on related amide-containing structures have shown that steric hindrance can play a significant role in molecular conformation. For example, in 2,6-dimethylbenzamides, the methyl groups at the ortho positions force the amide group to twist out of the plane of the aromatic ring, thereby interrupting π-electron conjugation. researchgate.net A similar effect can be anticipated with bulky substituents on the phenyl rings of 2-phenoxy-N,N-diphenylacetamide.

The electronic properties of the molecule are highly sensitive to the nature of the substituents. Electron-donating groups (e.g., methoxy (B1213986), amino) and electron-withdrawing groups (e.g., nitro, halogen) can alter the electron density at various points in the molecule, including the phenoxy oxygen, the amide bond, and the aromatic rings. These electronic perturbations can affect:

Dipole moment: Affecting solubility and membrane permeability.

Hydrogen bonding capacity: The ability of the amide group to act as a hydrogen bond donor or acceptor.

Aromatic interactions: Such as π-π stacking or cation-π interactions with a biological target.

For instance, in a study of phenylacetamide derivatives, compounds bearing a nitro moiety (an electron-withdrawing group) exhibited higher cytotoxic effects compared to those with a methoxy moiety (an electron-donating group). nih.gov This suggests that modulating the electronic properties of the phenyl rings is a key strategy for tuning the biological activity of this class of compounds.

The following table outlines the expected effects of different types of substituents on the molecular properties of 2-phenoxy-N,N-diphenylacetamide derivatives.

| Substituent Type | Example | Expected Effect on Electronic Properties | Potential Impact on Conformation |

| Electron-Withdrawing | Nitro (-NO₂), Halogen (-Cl, -F) | Decreases electron density on the aromatic ring; increases acidity of nearby protons. | Can influence intermolecular packing through electrostatic interactions. |

| Electron-Donating | Methoxy (-OCH₃), Amino (-NH₂) | Increases electron density on the aromatic ring; enhances nucleophilicity. | May alter torsional angles to accommodate lone pairs or hydrogen bonding. |

| Sterically Bulky | tert-Butyl (-C(CH₃)₃), Pivaloyl (-COC(CH₃)₃) | Minimal electronic effect but significant steric hindrance. | Can force rotation around single bonds, leading to a different preferred conformation. researchgate.net |

Computational and Theoretical Chemistry Studies on 2 Phenoxy N,n Diphenylacetamide

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In studies on related acetamide (B32628) derivatives, molecular docking has been instrumental in elucidating potential biological targets and understanding structure-activity relationships. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been docked against cyclo-oxygenase (COX) enzymes to evaluate their potential as analgesic agents. orientjchem.orgresearchgate.net These simulations help in identifying key amino acid residues within the receptor's binding site that interact with the ligand, providing insights into the mechanism of action. orientjchem.org

A hierarchical docking-based virtual screening combined with molecular dynamics simulations was used to identify phenoxyacetamide derivatives as novel DOT1L inhibitors. researchgate.net One of the lead compounds, L03, which shares the phenoxyacetamide scaffold, exhibited a favorable glide score of -12.281, indicating a strong predicted binding affinity to the DOT1L protein. researchgate.net

Table 1: Illustrative Molecular Docking Data for Acetamide Derivatives

| Compound/Derivative Class | Target Protein | Docking Software/Method | Key Findings |

| 2-chloro-N,N-diphenylacetamide derivatives | COX-1 and COX-2 | Not Specified | Prediction of binding site and binding strength. orientjchem.orgresearchgate.net |

| Phenoxyacetamide derivatives | DOT1L | Hierarchical docking | Identification of novel inhibitors; L03 showed a glide score of -12.281. researchgate.net |

This table presents data from studies on derivatives to illustrate the application of molecular docking, as direct studies on 2-phenoxy-N,N-diphenylacetamide are not available.

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

While specific DFT studies on 2-phenoxy-N,N-diphenylacetamide are scarce, research on other acetamide derivatives demonstrates the utility of this approach. For example, DFT calculations have been employed to study the local molecular properties of acetamide derivatives as potential anti-HIV drugs. nih.gov These studies often involve the calculation of the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal information about charge transfer and intramolecular interactions. nih.gov

In a study on N,N-diacylaniline derivatives, DFT at the B3LYP/6–31G* level was used to optimize the ground state geometries and compute vibrational frequencies. researchgate.net Such calculations provide a theoretical basis for interpreting experimental spectroscopic data.

Table 2: Representative DFT-Calculated Properties for Acetamide Derivatives

| Derivative Class | DFT Functional/Basis Set | Calculated Properties |

| N,N-diacylaniline derivatives | B3LYP/6–31G* | Optimized geometries, vibrational frequencies. researchgate.net |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives | Not Specified | HOMO-LUMO energies, Fukui functions, NBO analysis. nih.gov |

This table showcases the types of data generated from DFT studies on related compounds, as direct DFT data for 2-phenoxy-N,N-diphenylacetamide is not readily found in the literature.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the dynamic behavior of a system over time, providing insights into conformational changes, binding stability, and the influence of the solvent environment.

In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. For instance, after identifying potential DOT1L inhibitors from the phenoxyacetamide class through docking, MD simulations were performed to confirm that the ligands could maintain a stable conformation within the binding site of the protein. researchgate.net The simulations also allowed for the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net

MD simulations can also be employed to study the interaction of molecules with biological membranes, which is a critical aspect of drug absorption and distribution. mdpi.com

De Novo Design and Scaffold Hopping Approaches in Computational Chemistry

De novo design is a computational strategy used to generate novel molecular structures with desired properties, often by assembling small molecular fragments within the binding site of a target receptor. Scaffold hopping is a related technique that aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound.

While there is no specific mention of 2-phenoxy-N,N-diphenylacetamide in the context of de novo design or scaffold hopping in the reviewed literature, the diphenylacetamide core is a potential candidate for such approaches. For example, a study on the design of novel diphenylacetamide derivatives as anticonvulsants utilized pharmacophore generation, a key component of rational drug design, to guide the synthesis of new compounds. nih.govresearchgate.net

The general principle of scaffold hopping involves replacing the core structure of a molecule while retaining the key pharmacophoric features responsible for its biological activity. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenoxy N,n Diphenylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-phenoxy-N,N-diphenylacetamide and its analogs. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. nih.gov

In the ¹H NMR spectrum of a related compound, N,2-diphenylacetamide, the protons of the two phenyl groups and the methylene (B1212753) bridge can be distinguished. nih.gov For derivatives, the substitution pattern on the aromatic rings significantly influences the chemical shifts and coupling patterns of the aromatic protons, often seen as complex multiplets. For instance, in N-(4-ethoxyphenyl)acetamide (phenacetin), the para-substitution on the phenyl ring results in a characteristic doublet of doublets pattern in the aromatic region (6.5–7.5 ppm). thermofisher.com The protons of the ethoxy group exhibit a classic triplet and quartet pattern, while the acetyl methyl protons appear as a singlet. thermofisher.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of N,N-diphenylacetamide shows distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. chemicalbook.com The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.gov These experiments reveal correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively), which is essential for assembling the final molecular structure. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Acetamide (B32628) Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-Benzyl-2-phenylacetamide | 7.40 – 7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J = 5.8 Hz, 2H), 3.64 (s, 2H) | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5 | semanticscholar.org |

| N-Phenethylbenzamide | 7.69 (d, J = 7.5 Hz, 2H), 7.44 (t, J = 7.3 Hz, 1H), 7.37 (d, J = 7.3 Hz, 2H), 7.28 (d, J = 7.1 Hz, 2H), 7.21 (d, J = 15.9 Hz, 3H), 6.51 (t, J = 6.2 Hz, 1H), 3.66 (q, J = 6.6 Hz, 2H), 2.89 (t, J = 7.0 Hz, 2H) | 167.6, 138.9, 134.6, 131.2, 128.9, 128.8, 127.9, 127.7, 126.5 | semanticscholar.org |

| N-phenylacetamide | 7.80(brs, 1H),7.44 (d, 2H),7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H) | 168.88, 137.97, 128.83, 124.30, 120.07, 24.48 | rsc.org |

Note: The table presents data for structurally related compounds to illustrate typical chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-phenoxy-N,N-diphenylacetamide and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A prominent feature in the IR spectrum of these compounds is the strong absorption band of the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. For instance, in a derivative, 2-(4-(3-(2-chlorophenyl) acryloyl) phenoxy)-N, N-diphenylacetamide, the IR spectrum provides key data for its characterization. researchgate.net The C-N stretching vibration of the amide group also gives rise to a characteristic band.

The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the region of 1260-1000 cm⁻¹. The aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The specific substitution patterns on the phenyl rings can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 2-phenoxy-N,N-diphenylacetamide and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretch | 3500-3100 | nist.govnist.gov |

| Aromatic C-H | Stretch | 3100-3000 | nist.govnist.gov |

| Amide C=O | Stretch | 1680-1630 | researchgate.netnist.govnist.gov |

| Aromatic C=C | Stretch | 1600-1450 | nist.govnist.gov |

| Ether C-O-C | Asymmetric Stretch | 1260-1200 | nist.govnist.gov |

| Ether C-O-C | Symmetric Stretch | 1070-1020 | nist.govnist.gov |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 2-phenoxy-N,N-diphenylacetamide and its derivatives, and to gain insights into their structure through analysis of their fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For example, the mass spectrum of N-benzyl-2-phenylacetamide shows a molecular ion peak at m/z 225. semanticscholar.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for acetamide derivatives include cleavage of the amide bond and the bonds adjacent to the phenyl and phenoxy groups. The analysis of these fragment ions helps to piece together the different components of the molecule, confirming the connectivity of the atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. nih.gov

Table 3: Representative Mass Spectrometry Data for Related Acetamide Structures

| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Reference |

| N-Benzyl-2-phenylacetamide | 225 | 91, 77, 65 | semanticscholar.org |

| (S)-2-phenyl-N-(1-phenylethyl)acetamide | 239 | 224, 120, 105, 91, 77, 65, 51 | semanticscholar.org |

| 2-(4-Hydroxyphenyl)-N-phenethylacetamide | 255 | 207, 151, 136, 107, 91, 77, 51 | semanticscholar.org |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like 2-phenoxy-N,N-diphenylacetamide and its derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles.

This technique is invaluable for understanding the conformation of the molecule in the solid state. For example, in the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the molecule crystallizes in the monoclinic C2/c space group. mostwiedzy.pl The analysis of the crystal structure reveals important intermolecular interactions, such as hydrogen bonds and π-π stacking interactions, which govern the packing of the molecules in the crystal. mostwiedzy.plescholarship.org For instance, the amide group can participate in intermolecular N-H···O hydrogen bonds, forming chains or networks that stabilize the crystal structure. mostwiedzy.pl The study of these non-covalent interactions is crucial for understanding the physical properties of the solid material. researchgate.net

Table 4: Crystallographic Data for a Representative Phenylacetamide Derivative

| Parameter | N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Reference |

| Crystal System | Monoclinic | mostwiedzy.pl |

| Space Group | C2/c | mostwiedzy.pl |

| Unit Cell Dimensions | a = 29.34 Å, b = 8.45 Å, c = 20.01 Å, β = 109.4° | mostwiedzy.pl |

| Molecules per Unit Cell (Z) | 8 | mostwiedzy.pl |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | mostwiedzy.pl |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring (e.g., TLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of 2-phenoxy-N,N-diphenylacetamide and its derivatives.

Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. By spotting the sample on a TLC plate and developing it in a suitable solvent system, the components of the mixture separate based on their polarity. The retention factor (Rf) value is a characteristic property of a compound under specific conditions.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful technique for the separation and purification of these compounds. When coupled with a mass spectrometer (LC-MS), it becomes an invaluable tool for both separating components of a mixture and identifying them based on their mass-to-charge ratios. This is especially useful for analyzing complex reaction mixtures and for the purification of the final product. The progress of the synthesis of related amides is often monitored by TLC and GC/MS analysis. semanticscholar.org

Exploration of Molecular Interactions and Non Clinical Biological Activities of 2 Phenoxy N,n Diphenylacetamide Derivatives

In Vitro Enzymatic Inhibition Studies (e.g., Monoamine Oxidases, Cyclooxygenases)

Derivatives of the 2-phenoxyacetamide (B1293517) structure have been extensively studied for their ability to inhibit crucial enzymes involved in physiological and pathological processes, particularly monoamine oxidases (MAOs) and cyclooxygenases (COXs).

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes critical for the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative and affective disorders. nih.gov A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory strength against MAO-A and MAO-B. nih.gov One study identified 2-(4-Methoxyphenoxy)acetamide as a highly specific MAO-A inhibitor, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide was found to be a potent inhibitor of both MAO-A and MAO-B. nih.gov These findings suggest that acetamide (B32628) derivatives could be promising lead compounds for developing treatments for conditions like depression and Parkinson's disease. nih.gov Molecular docking studies on other acetamide derivatives have helped to analyze their inhibitory action, with some designed compounds showing a strong binding affinity for MAO-A. researchgate.net Further research into acetophenone (B1666503) derivatives also yielded potent and preferential MAO-B inhibitors with IC50 values in the nanomolar range. rsc.org

Table 1: MAO Inhibitory Activity of 2-phenoxyacetamide Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide | MAO-A | - | 245 | nih.gov |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-A | 0.018 μM | - | nih.gov |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-B | 0.07 μM | - | nih.gov |

| Phenyl sulphanyl derivative with chlorobenzyl amino moiety (AD31) | MAO-A | -8.3 kcal/mol (Binding Energy) | - | researchgate.net |

| Acetophenone derivative 1j | MAO-B | 12.9 nM | - | rsc.org |

| Acetophenone derivative 2e | MAO-B | 11.7 nM | - | rsc.org |

Cyclooxygenase (COX) Inhibition:

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. orientjchem.org Research has shown that the 2-phenoxy-N-phenylacetamide core can exhibit COX-2 inhibition. By modifying the carboxylate group of traditional NSAIDs like indomethacin (B1671933) into amides, researchers have successfully converted moderately selective COX-1 inhibitors into potent and highly selective COX-2 inhibitors. nih.gov These amide derivatives act as slow, tight-binding inhibitors of COX-2. nih.gov Further studies have led to the design of novel phenoxy acetic acid derivatives that show significant selective inhibition of COX-2, with some compounds displaying IC50 values in the low nanomolar range (0.06–0.09 μM). mdpi.com Similarly, a series of terphenyl methyl sulfones and sulfonamides have been identified as highly potent and selective COX-2 inhibitors. nih.gov

Table 2: COX-2 Inhibitory Activity of Related Derivatives

| Compound Series | Target Enzyme | Inhibitory Concentration (IC50) | Note | Source |

|---|---|---|---|---|

| Phenoxy acetic acid derivatives (5d-f, 7b, 10c-f) | COX-2 | 0.06–0.09 μM | Demonstrates powerful pharmacological potential. | mdpi.com |

| Indomethacin amides | COX-2 | - | Potent and selective inhibitors. | nih.gov |

| 1,2-diaryl-4,5-difluorobenzenesulfonamides (21a-c, k, l, n) | COX-2 | 0.002-0.004 μM | Selectivity over COX-1 is >1000. | nih.gov |

Investigations of Antimicrobial Activity Against Specific Pathogens (Bacteria, Fungi)

The antimicrobial potential of 2-phenoxy-N,N-diphenylacetamide and its derivatives has been evaluated against a range of pathogenic bacteria and fungi.

Antibacterial Activity: Studies have shown that derivatives of diphenylamine (B1679370), the precursor to 2-phenoxy-N,N-diphenylacetamide, possess antimicrobial properties. nih.gov For instance, 2-hydrazinyl-N,N-diphenyl acetamide derivatives showed significant antibacterial activity in cup plate method tests. nih.govresearchgate.net Specifically, compounds like 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide demonstrated notable effects. nih.govresearchgate.net Other research on N-(2-hydroxyl-5-substitutedphenyl) phenoxyacetamides found one derivative to be active against all tested Gram-positive bacteria and the Gram-negative species Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 25 micrograms/ml. nih.gov These compounds also showed significant activity against Pseudomonas aeruginosa. nih.gov However, another study on N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides found them to be devoid of antibacterial activity at concentrations up to 50 micrograms/ml. nih.gov The antimicrobial effect can be influenced by the specific substitutions on the molecule; for example, chloro-substituted derivatives show enhanced inhibition of Gram-positive bacteria.

Antifungal Activity: The antifungal properties of these compounds have been particularly noted against Candida and Aspergillus species. One derivative, 2-chloro-N-phenylacetamide, was effective against fluconazole-resistant Candida albicans and Candida parapsilosis, inhibiting planktonic cells (MIC 128 to 256 µg/mL) and biofilms. scielo.br This same compound also showed activity against Candida tropicalis and Candida parapsilosis clinical isolates, with MIC values ranging from 16 to 256 μg/ml, and was found to inhibit the enzyme dihydrofolate reductase (DHFR). nih.gov Against Aspergillus flavus, 2-chloro-N-phenylacetamide demonstrated antifungal activity with MICs between 16 and 256 μg/mL, likely by binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting thymidylate synthase. scielo.br Other diphenylamine derivatives have also shown significant antifungal activity. nih.govresearchgate.net

Table 3: Antimicrobial Activity of 2-phenoxy-N,N-diphenylacetamide Derivatives

| Compound/Derivative | Pathogen | Activity/MIC | Source |

|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacteria & Fungi | Significant activity | nih.govresearchgate.net |

| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides (5e) | Gram-positive bacteria, Klebsiella pneumoniae | 25 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida albicans, C. parapsilosis | 128-256 µg/mL | scielo.br |

| 2-chloro-N-phenylacetamide (A1Cl) | Candida tropicalis, C. parapsilosis | 16-256 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16-256 µg/mL | scielo.br |

Antiviral Activity Research with a Focus on Viral Polymerase Inhibition

The 2-phenoxyacetamide scaffold has been identified as a promising structural motif in the development of antiviral agents. In silico studies have explored the potential of these derivatives to act as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov The 2-phenoxyacetamide group is present in the HIV protease inhibitor lopinavir, highlighting its relevance in antiviral drug design. nih.gov Docking studies of a series of 2-phenoxyacetamide derivatives against SARS-CoV-2 Mpro showed favorable binding energies, suggesting they could serve as lead compounds for new antiviral therapies. nih.gov

Furthermore, phenoxazine-based nucleoside derivatives have been synthesized and tested against a variety of viruses. nih.gov These compounds showed effectiveness against both DNA viruses (like varicella-zoster virus) and RNA viruses (like tick-borne encephalitis virus). nih.gov One derivative, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was a potent inhibitor of varicella-zoster virus replication. nih.gov

Analysis of Interactions with Defined Molecular Targets and Biological Pathways (e.g., protein-protein interactions, ion channel modulation)

Beyond direct enzyme inhibition, derivatives of the core structure have been shown to modulate complex biological pathways through protein-protein interactions (PPIs) and by affecting ion channels.

Protein-Protein Interaction Inhibition: A series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction. nih.gov Disrupting this interaction is a therapeutic strategy to activate the NRF2 pathway, which protects against a variety of diseases. The lead compound from this series, 20c, showed a high affinity for KEAP1 and effectively disrupted the KEAP1-NRF2 interaction, demonstrating potential for treating inflammatory conditions. nih.gov

Ion Channel Modulation: Interestingly, derivatives of diphenylamine have shown the ability to modulate neuronal M-currents by acting on Kv7.2/3 K+ channels. researchgate.net Researchers were able to design new diphenylamine derivatives where the traditional cyclooxygenase inhibition was abolished, but the M-channel opener property was preserved. researchgate.net These compounds could hyperpolarize the membrane potential in neurons and depress spike discharges, indicating a potential application in conditions like epilepsy. This demonstrates how structural modifications can switch the primary biological function of a molecular scaffold. researchgate.net

Applications in Agricultural Chemistry: Herbicidal Activity and Crop Protection

The phenoxyacetamide structure is a key component in several commercial herbicides. Research in this area focuses on creating new derivatives with high efficacy against weeds and good crop safety.

A series of N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives were synthesized and tested for herbicidal activity. nyxxb.cn Several of these compounds strongly inhibited the growth of the dicotyledonous plant lettuce, with one compound showing 100% inhibition at a concentration of 375 g/hm². nyxxb.cn The mechanism of action for this compound involved damaging the chloroplast structure and affecting catalase (CAT) and hydrogen peroxide (H2O2) activity in the plant. nyxxb.cn Other research has focused on diphenyl ether derivatives containing five-membered heterocycles as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis. nih.gov One such compound showed inhibitory activity approximately three times better than the commercial herbicide oxyfluorfen (B1678082) and had good safety for several major crops. nih.gov Similarly, linking a phenoxypyridine unit with a cyanoacrylate skeleton has produced compounds with 100% herbicidal activity against several common weeds. nih.gov

Table 4: Herbicidal Activity of Phenoxyacetamide Derivatives

| Compound/Derivative Series | Target Weed | Activity | Mechanism | Source |

|---|---|---|---|---|

| N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide (Ⅵas) | Lettuce (dicot) | 100% fresh weight inhibition at 375 g/hm² | Damages chloroplasts, affects CAT and H2O2 | nyxxb.cn |

| Diphenyl ether derivative (G4) | General Weeds | IC50 = 0.0468 μmol/L | Protoporphyrinogen oxidase (PPO) inhibition | nih.gov |

| Phenoxypyridine-cyanoacrylate (Compound 20) | Digitaria sanguinalis, Echinochloa crus-galli, etc. | 100% inhibition | Not specified | nih.gov |

| 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione (APD-II-15) | Abutilon theophrasti, Amaranthus retroflexus, etc. | Good pre-emergent activity | Not specified | bohrium.com |

Development and Utility as Chemical Probes in Biological Systems

The unique properties of the phenoxazine (B87303) scaffold, a related structure, have made its derivatives useful as chemical probes for studying biological systems. These compounds are widely used to stabilize nucleic acid duplexes and as components of fluorescent probes. nih.gov This utility allows for detailed investigations into nucleic acid structure, recognition, and metabolism. The ability to synthesize a variety of these derivatives allows for the fine-tuning of their properties for specific research applications, such as tracking molecular interactions within living cells or assaying enzyme activity. nih.gov

Emerging Research Frontiers and Future Perspectives for 2 Phenoxy N,n Diphenylacetamide

Potential for the Discovery of Novel Chemical Scaffolds and Lead Compounds

The 2-phenoxy-N,N-diphenylacetamide core structure serves as a valuable starting point for the discovery of novel chemical scaffolds and lead compounds with a wide array of biological activities. Researchers have successfully modified this backbone to develop derivatives with significant therapeutic potential across different disease areas.

A notable area of investigation is in cancer research. A series of 2-phenoxy-N-phenylacetamides, close analogs of the title compound, were synthesized and evaluated for their anticancer properties. researchgate.net Many of these compounds exhibited moderate cytotoxicity against various human cancer cell lines, with some showing potent activity. researchgate.net For instance, substitutions on the phenyl ring of the aniline (B41778) moiety were found to be crucial for activity, with the incorporation of halogens proving beneficial. researchgate.net This research has identified these derivatives as promising candidates for novel anticancer agents, potentially acting as antiangiogenic agents. researchgate.net

Further extending the scaffold, researchers have created chalcone-containing derivatives. The synthesis of 2-(4-(3-(Substituted Phenyl) Acryloyl) Phenoxy)-N, N-diphenylacetamides has been reported, combining the phenoxyacetamide core with a chalcone (B49325) moiety known for its own spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.net

The versatility of the scaffold is also evident in its application to central nervous system disorders. By modifying the core structure, novel 2-substituted amino-N,N-diphenylacetamides were designed and synthesized as potential anticonvulsants. nih.gov Several of these compounds showed potent activity in preclinical seizure models. nih.gov The broader phenoxy acetamide (B32628) framework has been explored for generating compounds with anti-inflammatory, analgesic, and even acetylcholinesterase (AChE) inhibitory activities, the latter being relevant for Alzheimer's disease research. nih.gov

The following table summarizes the anticancer activity of selected 2-phenoxy-N-phenylacetamide derivatives from a research study.

| Compound ID | Modifications | IC50 Value (µM) | Target Cell Lines |

| TC-5 | Halogen substitution on the aniline phenyl ring | <20 | Various human cancer cells |

| TC-14 | Halogen substitution on the aniline phenyl ring | <20 | Various human cancer cells |

Data sourced from a study on novel 2-phenoxy-N-phenylacetamides as anticancer agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

For example, molecular docking has been employed to study how derivatives of the closely related 2-chloro-N,N-diphenylacetamide bind to enzyme targets. orientjchem.org Such studies provide crucial data on binding energies and interactions that can be used to train ML models. These models could then predict the activity of novel, yet-to-be-synthesized analogs, significantly accelerating the discovery process.

Pharmacophore generation, a method used to identify the essential three-dimensional features of a molecule required for its biological activity, has also been applied in the design of N,N-diphenylacetamide derivatives. nih.gov AI and ML algorithms can take this a step further by analyzing vast chemical spaces to design novel molecules that fit a generated pharmacophore with high precision. These advanced computational tools can also be used to predict synthetic accessibility, optimize reaction pathways, and forecast absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing late-stage failures in drug development.

Advanced Approaches in Mechanistic Elucidation of Biological Activities

Understanding how 2-phenoxy-N,N-diphenylacetamide derivatives exert their biological effects is crucial for their development. Advanced computational and experimental methods are being used to elucidate these mechanisms.

Molecular docking is a key computational technique that has been applied to understand the interactions between these compounds and their protein targets. In one study, derivatives of 2-chloro-N,N-diphenylacetamide were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. orientjchem.org This provided insights into the potential mechanism behind their observed analgesic activity, suggesting that they may act by inhibiting these enzymes. orientjchem.org

Similarly, docking studies were instrumental in understanding how a more complex derivative containing a phenylacetamidophenyl scaffold acts as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov The docking analysis revealed specific hydrogen bond interactions within the catalytic pocket of PARP-1, explaining the compound's high inhibitory effect at a molecular level. nih.gov

Beyond computational methods, classic structure-activity relationship (SAR) studies remain fundamental. By systematically synthesizing a series of related compounds and evaluating their biological activity, researchers can infer which parts of the molecule are essential for its function. researchgate.net For instance, SAR studies on 2-phenoxy-N-phenylacetamides revealed that halogen substituents enhance anticancer activity. researchgate.net

| Compound Series | Target Enzyme(s) | Method of Elucidation | Finding |

| 2-chloro-N,N-diphenylacetamide derivatives | COX-1, COX-2 | Molecular Docking | Potential inhibition of COX enzymes, explaining analgesic effects. orientjchem.org |

| Benzamide derivatives with phenylacetamidophenyl scaffold | PARP-1 | Molecular Docking | Firm binding within the catalytic pocket via hydrogen bonds. nih.gov |

Exploration of Undiscovered Molecular Targets for Research Applications

The diverse biological activities reported for derivatives of 2-phenoxy-N,N-diphenylacetamide suggest that they may interact with a range of molecular targets, some of which remain to be discovered.

Current research on analogs has identified several specific targets:

COX-1 and COX-2: These enzymes are the targets for derivatives designed as analgesic and anti-inflammatory agents. orientjchem.org

PARP-1: This DNA repair enzyme is a validated target for anticancer therapies, and derivatives of the phenylacetamide scaffold have shown potent inhibitory activity. nih.gov

Acetylcholinesterase (AChE): While not demonstrated for the title compound itself, other phenoxyacetamide derivatives have been designed as AChE inhibitors, suggesting this is a potential target space for future exploration. nih.gov

The broad antiproliferative activity of some 2-phenoxy-N-phenylacetamides against multiple cancer cell lines suggests that they might not be limited to a single target. researchgate.net This opens up the possibility that these compounds could be acting on fundamental cellular pathways essential for cancer cell survival or proliferation. The observed antiangiogenic potential also points towards targets within the vascular endothelial growth factor (VEGF) signaling pathway, which is critical for tumor growth. researchgate.net Further research using techniques like chemical proteomics and thermal shift assays could help to deconvolve these activities and identify novel and as-yet-undiscovered molecular targets.

Role of 2-phenoxy-N,N-diphenylacetamide in Cross-Disciplinary Chemical Research

The 2-phenoxy-N,N-diphenylacetamide scaffold is proving to be a valuable tool in several areas of chemical research, demonstrating its cross-disciplinary utility.

Medicinal Chemistry and Pharmacology: This is the most prominent area of application. The scaffold is used as a template to design and synthesize new molecules with potential therapeutic applications, including anticancer researchgate.netresearchgate.net, anticonvulsant nih.gov, analgesic, and anti-inflammatory agents. nih.govorientjchem.org

Chemical Biology: Derivatives of this compound serve as chemical probes to study complex biological systems. For example, their use as selective inhibitors for enzymes like PARP-1 and COX allows researchers to investigate the specific roles of these enzymes in cellular processes like DNA repair and inflammation. orientjchem.orgnih.gov

Organic and Synthetic Chemistry: The synthesis of these molecules and their derivatives contributes to the development of new and efficient chemical reactions and synthetic strategies. researchgate.netnih.gov

While less explored, the inherent chemical properties of the phenoxyacetamide structure—containing aromatic rings and an amide linkage—suggest potential applications in materials science . Such structures are sometimes investigated for their ability to form organized assemblies like liquid crystals or for their potential use in developing novel polymers or organic electronic materials. Furthermore, the parent structure, phenoxyacetic acid, is used in the manufacturing of dyes and pesticides, indicating the broad utility of the core chemical motifs in industrial and applied chemistry. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-phenoxy-N,N-diphenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting a substituted phenol (e.g., 3,4-dimethylphenol) with phenylacetyl chloride in the presence of a base like pyridine or triethylamine. The reaction is refluxed in solvents such as dichloromethane or toluene . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Thin-layer chromatography (TLC) is critical for monitoring progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing 2-phenoxy-N,N-diphenylacetamide?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and confirm substituent positions (e.g., dihedral angles between phenyl rings and the acetamide core) .

- IR Spectroscopy : To detect functional groups like amide C=O (~1650 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. How does the compound’s stability vary under different storage conditions?

The compound remains stable in anhydrous, inert environments (e.g., argon atmosphere) but may degrade in humid or acidic conditions due to hydrolysis of the amide bond. Long-term stability studies recommend storage at –20°C in desiccated form .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s interaction with cyclooxygenase (COX) enzymes?

2-Phenoxy-N,N-diphenylacetamide derivatives inhibit COX-1 and COX-2 by competitively binding to the arachidonic acid pocket. Molecular docking studies reveal hydrogen bonding between the acetamide carbonyl and Arg120/Arg513 residues, while the phenoxy group occupies hydrophobic regions of the active site . In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify prostaglandin E₂ suppression to validate efficacy .

Q. How do structural modifications (e.g., halogenation, alkylation) impact its bioactivity?

- Halogenation : Adding electron-withdrawing groups (e.g., Cl at the 2-position) enhances COX-2 selectivity by 30% due to increased electrophilicity .

- Alkylation : Methyl or ethyl groups on the phenoxy ring improve metabolic stability but may reduce solubility. In vivo studies in rodent models show ED₅₀ values correlating with logP values (optimal range: 2.5–3.5) .

Q. What experimental models are suitable for evaluating its analgesic and anti-inflammatory effects?

- Hot Plate Test : Measures latency to pain response in mice (dose range: 50–200 mg/kg) .

- Carrageenan-Induced Paw Edema : Quantifies inflammation reduction via plethysmometry, with IC₅₀ values compared to NSAIDs like diclofenac .

- Molecular Dynamics Simulations : Assess binding affinity and residence time on COX isoforms .

Q. How does the compound’s subcellular localization influence its pharmacological activity?

Fluorescent tagging studies indicate preferential accumulation in the endoplasmic reticulum, where it modulates COX-2 expression. This localization is pH-dependent, with reduced efficacy in acidic microenvironments (e.g., tumor tissues) .

Methodological Notes

- Synthetic Challenges : Impurities from incomplete acylation can be minimized via gradient recrystallization (hexane:ethyl acetate, 7:3) .

- Docking Protocols : Use AutoDock Vina with Lamarckian algorithms; validate poses with RMSD thresholds <2.0 Å .

- In Vivo Ethics : Adhere to OECD Guidelines 420/423 for dose escalation and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.